molecular formula C15H9ClF3N5O B12622693 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12622693
M. Wt: 367.71 g/mol
InChI Key: ZUCHWQBFMIALFC-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C15H9ClF3N5O and a molecular weight of 367.71 g/mol, this benzamide derivative features distinct structural motifs, including a tetrazole ring and a chloro-trifluoromethylphenyl group . The tetrazole group is a well-known bioisostere for carboxylic acids, which can enhance binding affinity to biological targets and improve metabolic stability . The presence of the lipophilic trifluoromethyl group further influences the compound's properties, potentially favoring cellular permeability . This compound is structurally related to a class of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives that have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35) . GPR35 is an emerging target in the treatment of pain, inflammatory diseases, and metabolic conditions such as type 2 diabetes . Research indicates that the incorporation of a tetrazole group and specific halogenated aryl substituents can significantly increase agonistic potency at this receptor . Consequently, this benzamide-tetrazole compound serves as a valuable chemical tool for probing GPR35 function and signaling pathways, supporting early-stage drug discovery efforts. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H9ClF3N5O

Molecular Weight

367.71 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H9ClF3N5O/c16-12-6-5-9(7-11(12)15(17,18)19)21-14(25)10-3-1-2-4-13(10)24-8-20-22-23-24/h1-8H,(H,21,25)

InChI Key

ZUCHWQBFMIALFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between nitriles and sodium azide is a foundational method for synthesizing tetrazoles. The general reaction can be represented as follows:

$$
\text{R-CN} + \text{NaN}3 \rightarrow \text{R-C}(N4H_4) + \text{other products}
$$

Research indicates that this method can yield high purity and good yields, typically ranging from 75% to 98% depending on the specific conditions employed, such as solvent choice and temperature.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times while improving yields. For example, using a microwave at 130 °C for 30 minutes can yield up to 98% of the desired tetrazole product from a suitable nitrile precursor.

Summary Table of Preparation Methods

Method Reaction Conditions Yield (%) References
[3+2] Cycloaddition R-CN + NaN₃ in DMF at 120 °C 75-98
Microwave-Assisted R-CN + NaN₃ in DMF at 130 °C Up to 98
Copper(II) Catalyzed R-CN + NaN₃ in DMF at 70 °C Up to 99
Silica-Supported Catalysts R-CN + NaN₃ in DMF/MeOH (4:1) Up to 88

Recent studies have focused on optimizing reaction conditions for better yields and reduced environmental impact. For instance, the use of water as a solvent in some reactions has been shown to be effective while maintaining high yields, thus promoting greener chemistry practices.

Additionally, the recovery and reuse of catalysts have been emphasized in recent research, contributing to more sustainable synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that compounds with tetrazole moieties often possess significant antibacterial and antifungal properties. For instance, it demonstrated effective inhibition against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, such as MurB, which is crucial for the growth of Mycobacterium tuberculosis .

Case Studies

Several studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.18 µg/mL against resistant bacterial strains .
  • Pharmacological Profiling : In vitro tests indicated that this compound could serve as a lead compound in developing new antibiotics due to its unique mechanism of action targeting bacterial enzymes .
  • In Silico Studies : Computational modeling has suggested favorable binding interactions with target proteins, indicating potential for further drug development .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents/Features Bioactivity/Use Reference
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide Tetrazole, Cl, CF₃ Potential medicinal chemistry candidate
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Methoxy, CF₃ Fungicide
N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide Thiourea, Cl, CF₃, methylbenzamide Structural analog (CSD entry 1840069)
N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide Tetrazole, bicyclic amine Not reported (structural similarity)
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide Triazole-thioether, Cl, OMe Not reported

Key Differences and Implications

Tetrazole vs. Thiourea/Carbamate :

  • The tetrazole group in the target compound provides stronger hydrogen-bonding capacity compared to thiourea derivatives (e.g., N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide). This enhances interactions with biological targets but may reduce solubility .
  • Carbamate derivatives (e.g., flutolanil) exhibit higher hydrolytic stability but lack the metabolic resistance conferred by tetrazoles .

Triazole-thioethers (e.g., N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide) introduce sulfur atoms that may enhance redox activity but pose synthesis challenges .

Synthetic Complexity :

  • The target compound’s tetrazole ring requires cyclization under basic conditions, similar to 1,2,4-triazole-thione syntheses . In contrast, flutolanil’s methoxy group is introduced via simpler alkylation .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Flutolanil N-{[4-Cl-3-CF₃]carbamothioyl}-3-Me-benzamide
Molecular Weight ~400 g/mol 323.3 g/mol 395.8 g/mol
LogP (Predicted) 4.2 3.8 4.5
Hydrogen Bond Acceptors 6 (tetrazole N, amide O) 3 (amide O, methoxy O) 4 (thiourea S, amide O)

Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹H-NMR (Key Peaks)
Target Compound Absent (tetrazole) 3278–3414 (amide NH) δ 7.5–8.2 (aromatic), δ 10.2 (NH)
Flutolanil 1680 3150–3319 (amide NH) δ 3.8 (OCH₃), δ 7.3–8.1 (aromatic)
N-{[4-Cl-3-CF₃]carbamothioyl}-3-Me-benzamide 1663–1682 (amide) 3150–3319 (thiourea NH) δ 2.4 (CH₃), δ 7.4–8.0 (aromatic)

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a trifluoromethyl group , which significantly enhance its lipophilicity and biological activity. The chemical formula is C13H8ClF3N4OC_{13}H_8ClF_3N_4O with a molecular weight of approximately 367.71 g/mol. These structural characteristics contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate different reagents to form the desired tetrazole structure. The general synthetic route includes:

  • Formation of the benzamide backbone through acylation.
  • Synthesis of the tetrazole ring via cyclization reactions involving hydrazine derivatives.
  • Introduction of the trifluoromethyl group using appropriate fluorination techniques.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, particularly those involved in inflammatory pathways. Notably, it has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammation and autoimmune diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)5.0Induction of apoptosis
MCF-7 (breast)6.5Cell cycle arrest at G2/M phase
A549 (lung)4.2Inhibition of EGFR signaling

These findings suggest that the compound may disrupt critical cellular processes, leading to reduced proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective2 µg/ml
Escherichia coliModerate10 µg/ml
Candida albicansLimited>50 µg/ml

These results indicate its potential application in treating bacterial and fungal infections, although further studies are needed to confirm efficacy in clinical settings .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inflammation Model : In a murine model of inflammation, the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
  • Cancer Treatment : In xenograft models, administration of the compound led to tumor regression in mice bearing human cancer cells, showcasing its promise as a chemotherapeutic agent.

Q & A

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and anticancer potential via MTT assays in pancreatic or breast cancer cell lines (IC₅₀ < 10 µM suggests high potency) . Dose-response curves and selectivity indices (e.g., normal fibroblast cells) should be calculated.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodological Answer : Use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., hydrogen bonds between tetrazole N–H and carbonyl groups) and packing patterns. Compare with similar benzamide derivatives to identify deviations in torsion angles (>5° may indicate conformational flexibility) . Void visualization can assess stability under thermal stress.

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Replace the tetrazole with a methyl ester (hydrolyzed in vivo) to enhance oral bioavailability .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with metabolic enzymes (e.g., CYP3A4) and adjust logP values (<5 for optimal absorption) .

Q. How do contradictory biological activity reports across studies arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) may alter compound solubility .
  • Structural Analogues : Minor substitutions (e.g., Cl → F at the 4-position) can drastically shift target specificity (e.g., Hedgehog vs. PDGFR-β pathways) .
  • Resolution : Perform orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition) and validate in ≥3 cell lines.

Data Contradiction Analysis

Q. Why do synthesis yields vary between 60% and 85% in published protocols?

  • Analysis : Differences arise from:
  • Coupling Reagents : Use of EDCI/HOBt (85% yield) vs. DCC/DMAP (70% yield) impacts amide bond formation efficiency .
  • Purification Methods : Normal-phase chromatography (95% purity) vs. recrystallization (80–85% purity) affects final yield .
    • Recommendation : Optimize with microwave-assisted synthesis (30 minutes, 80°C) to achieve >90% yield .

Research Tools and Resources

Q. Which databases and software are essential for studying this compound’s structure-activity relationships?

  • Tools :
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogues (e.g., N-[4-chloro-3-(CF₃)phenyl]benzamide derivatives) .
  • PubChem : Access bioassay data (AID 1259365) and toxicity predictions (LD₅₀ > 500 mg/kg in rodents) .
  • Schrödinger Suite : Perform QSAR modeling to predict IC₅₀ values against kinase targets .

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